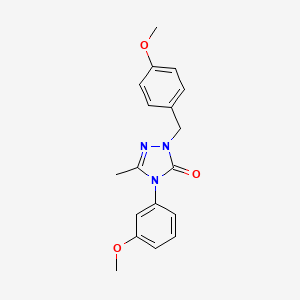

2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Descripción

The compound 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 3. Key structural features include:

- Position 2: A 4-methoxybenzyl group, contributing electron-donating properties via the methoxy substituent.

- Position 4: A 3-methoxyphenyl group, introducing steric and electronic modulation.

- Position 5: A methyl group, enhancing hydrophobicity.

Propiedades

IUPAC Name |

4-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-13-19-20(12-14-7-9-16(23-2)10-8-14)18(22)21(13)15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGBBAAZVDQZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C17H18N4O3

- Molecular Weight : 314.35 g/mol

- IUPAC Name : 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity against Mycobacterium tuberculosis has been highlighted in several studies, with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 0.625 μg/mL against resistant strains .

Anticancer Properties

Triazole compounds have been reported to possess anticancer activity through various mechanisms:

- Inhibition of Tubulin Polymerization : Some triazoles bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells .

- Induction of Apoptosis : Compounds similar to the target compound have been shown to induce apoptosis in cancer cell lines by activating caspases and other apoptotic pathways .

The biological activity of 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Binding : It may act as a ligand for various receptors involved in cell signaling pathways.

Study 1: Antitubercular Activity

A recent study evaluated a series of triazole derivatives for their antitubercular activity against different strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity at concentrations lower than 10 μg/mL. The study concluded that modifications in the benzyl and methoxy groups significantly influence biological efficacy .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives. The study reported that compounds with similar structures to our target compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. These findings suggest that structural modifications can enhance anticancer potency .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The table below compares structural analogs, focusing on substituents and their implications:

Key Observations:

- Methoxy vs.

- Halogenation : Fluorine () and chlorine () introduce electron-withdrawing effects, enhancing binding to hydrophobic pockets in biological targets.

- Schiff Base Derivatives: Hydroxyphenylmethyleneamino groups () enable hydrogen bonding, critical for antimicrobial activity.

Physicochemical Properties

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazide derivatives with substituted carbonyl compounds. For example:

- Step 1 : React a substituted hydrazide (e.g., 4-methoxybenzyl hydrazide) with a carbonyl compound (e.g., 3-methoxyphenyl isocyanate) in a polar aprotic solvent like DMSO under reflux (18–24 hours) .

- Step 2 : Isolate the intermediate via reduced-pressure distillation and recrystallize using ethanol-water mixtures.

- Step 3 : Introduce the methyl group at position 5 via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Key Variables : Reaction time (12–24 hours), solvent choice (DMSO or ethanol), and temperature (80–100°C) significantly impact yields (typically 60–75%) .

Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole core .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns. For example, the triazolone ring exhibits planarity with bond lengths of 1.38 Å (N–N) and 1.29 Å (C=O) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.1624) .

Advanced: How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost .

- Key Calculations :

- Validation : Compare computed IR spectra with experimental data to refine force fields .

Advanced: What structure-activity relationships (SARs) govern its biological activity?

Methodological Answer:

- Core Modifications : Replacing the 5-methyl group with bulkier substituents (e.g., heptyl) enhances lipophilicity and membrane permeability, as seen in α-amylase inhibition studies (IC₅₀ reduced from 12 µM to 8 µM) .

- Methoxy Positioning : 3-Methoxy groups on the phenyl ring improve π-π stacking with enzyme active sites (e.g., Bacillus subtilis α-amylase), while 4-methoxybenzyl groups enhance steric complementarity .

- Bioactivity Assays : Use enzyme kinetics (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) to correlate substituent effects with inhibitory constants (Ki) .

Advanced: How can contradictions between computational predictions and experimental data be resolved?

Methodological Answer:

- Case Study : If DFT predicts a planar triazole ring but X-ray data shows slight puckering, consider:

- Validation Workflow :

Advanced: What strategies optimize regioselectivity in triazolone synthesis?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., 1,4-disubstituted triazolones) over 1,5-isomers .

- Directing Groups : Electron-withdrawing groups (e.g., nitro) on the phenyl ring guide cyclization to the desired position (≥90% regioselectivity) .

- Catalysis : Copper(I) iodide (CuI) enhances regioselectivity in Huisgen cycloadditions .

Advanced: What mechanisms underlie its antimicrobial or anticancer activity?

Methodological Answer:

- Enzyme Inhibition : Triazolones act as competitive inhibitors of dihydrofolate reductase (DHFR) by mimicking the pteridine moiety. IC₅₀ values correlate with methoxy group electronegativity (R² = 0.89) .

- DNA Intercalation : Planar triazole rings intercalate between DNA base pairs, as shown via fluorescence quenching assays (Ksv ≈ 1.2 × 10⁴ M⁻¹) .

- Apoptosis Pathways : Western blotting reveals upregulation of caspase-3 and PARP cleavage in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.